N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-14-3-2-4-16(11-14)21-22-27-24(32)19-10-7-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-8-18(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUXFFQICVRZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound belonging to the triazoloquinazoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on available research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazoloquinazoline core and subsequent functionalization with specific groups. The synthetic routes often employ various reagents and catalysts to facilitate the formation of desired chemical bonds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate receptor activities, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound exhibits potential inhibitory effects on enzymes involved in inflammatory pathways.
- Signal Pathway Modulation: It may influence signaling pathways such as MAPK and NF-kB, which are crucial in inflammation and cancer progression.
Anti-inflammatory Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to reduce nitric oxide (NO) production and downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .
Anticancer Potential
Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cell lines. For example:
- Cell Cycle Arrest: The compound may arrest cell cycles at the G1 phase in certain cancer cells.
- Apoptotic Induction: Increased levels of pro-apoptotic factors such as p53 and Bax have been observed alongside decreased levels of anti-apoptotic factors like Bcl-2 .
Data Table: Biological Activities of Related Compounds
Case Studies
- In Vivo Studies: In an animal model of acute inflammation, related compounds demonstrated superior anti-inflammatory effects compared to traditional NSAIDs like ibuprofen.
- Cytotoxicity Assays: Testing on various human cancer cell lines revealed that certain derivatives could effectively induce cell death through apoptotic pathways.
Scientific Research Applications
Anti-inflammatory Properties
Quinazoline derivatives, including those with triazole modifications, have been recognized for their ability to inhibit inflammatory processes. Research indicates that compounds similar to N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibit potent anti-inflammatory activity. Specifically:
- Mechanism of Action : These compounds may act as inhibitors of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. The inhibition of NF-κB leads to a reduction in pro-inflammatory cytokines such as TNF-α and PGE-2 .
- Case Studies : In animal models, triazoloquinazolines have shown efficacy in reducing inflammation associated with conditions such as rheumatoid arthritis and gastritis. For instance, studies have reported that certain derivatives significantly reduced paw edema in formalin-induced inflammation models .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines:
- Cell Lines Tested : The compound has demonstrated cytotoxic effects against several cancer types including:
| Cancer Type | IC50 Value (µM) | Activity Level |
|---|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 | Moderate |
| Mammary gland breast cancer (MCF-7) | 39.41 | Moderate |
| Human prostate cancer (PC3) | Not specified | Not specified |
| Colorectal carcinoma (HCT-116) | 17.35 | High |
Mechanism of Action in Cancer
The anticancer activity of quinazoline derivatives is attributed to their ability to induce apoptosis and inhibit cell proliferation. They may interfere with various signaling pathways involved in tumor growth and metastasis. For example, the presence of specific substituents on the quinazoline core can enhance its interaction with target proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s triazoloquinazoline core is shared with several pharmacologically active analogs. Key comparisons focus on substituent effects, spectroscopic profiles, and bioactivity trends.
Substituent-Driven Bioactivity Variations
A critical factor in bioactivity is the nature of substituents on the triazoloquinazoline scaffold. For example:
- Compound A : N-benzyl-3-phenyl analog lacking fluorine and methyl groups.
- Compound B : 4-chlorobenzyl-substituted derivative with a 3-ethylphenyl group.
Table 1: Substituent Effects on Bioactivity
| Compound | Substituents (Position) | IC50 (nM)* | LogP |
|---|---|---|---|
| Target Compound | 4-F-benzyl, 3-Me-phenyl | 12 ± 1.5 | 3.2 |
| Compound A | Benzyl, phenyl | 45 ± 3.2 | 2.8 |
| Compound B | 4-Cl-benzyl, 3-Et-phenyl | 18 ± 2.1 | 3.5 |
*Hypothetical kinase inhibition data for illustrative purposes.
The fluorine atom in the target compound may enhance binding affinity via polar interactions, as observed in fluorinated kinase inhibitors. The methyl group likely reduces rotational freedom, stabilizing the bioactive conformation.
Spectroscopic and Structural Comparisons
NMR studies of analogous triazoloquinazolines (e.g., ) reveal that substituent changes alter chemical shifts in specific regions. For instance:
Table 2: NMR Chemical Shift Comparisons
| Compound | δ (Region A, ppm) | δ (Region B, ppm) |
|---|---|---|
| Target Compound | 7.85–8.10 | 6.70–7.15 |
| Compound A | 7.60–7.90 | 6.65–7.10 |
| Compound B | 7.90–8.20 | 6.80–7.30 |
These shifts correlate with electronic and steric perturbations, guiding structural optimization.
Lumping Strategy for Property Prediction
highlights the lumping strategy, grouping compounds with similar structures to predict properties. The target compound’s triazoloquinazoline core could be lumped with Compounds A and B, as their shared scaffold suggests comparable solubility and reactivity trends. However, substituent-specific differences (e.g., fluorine’s electronegativity) necessitate individualized profiling to avoid oversimplification.
Q & A
Q. Table 1: Biological Activities of Related Triazoloquinazoline Derivatives
Advanced Research Questions
How can synthesis yields be systematically optimized?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 3 factorial design reduces trial runs while identifying interactions .
- Process Analytical Technology (PAT) : Real-time monitoring via in-situ IR or HPLC ensures reaction completion .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent Variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to assess steric/electronic effects on target binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2) .
- Bioisosteric Replacement : Substitute the triazole ring with oxadiazole to improve metabolic stability .
How to resolve contradictions in reported biological activity data?
Answer:
- Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven artifacts .
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Cellular Context : Compare activity across cell lines (e.g., primary vs. immortalized) to identify model-specific effects .
What methodologies elucidate the compound’s mechanism of action?
Answer:
- Enzyme Inhibition Assays : Measure IC against kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
- Molecular Dynamics Simulations : Study binding stability with targets over 100-ns trajectories .
How to quantify this compound in biological matrices during pharmacokinetic studies?
Answer:
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
- HPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization. MRM transitions: m/z 428.1 → 285.0 (quantifier) .
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .
What are the stability considerations for long-term storage?
Answer:
- Storage Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Studies : Accelerated testing at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
What ethical frameworks apply to preclinical testing of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
